molecular formula C15H18ClF3N4O B2799972 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396794-72-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2799972
CAS No.: 1396794-72-1
M. Wt: 362.78
InChI Key: BYNDFYXRYMEUNS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .


Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The structures of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides were established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride has been researched for its antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of a variety of amide derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones. The synthesized compounds were tested for their in vitro antimicrobial activity against bacteria and fungi, displaying variable and modest activity against the investigated strains. The study emphasized the potential of these compounds in antimicrobial applications, supported by elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Binding

Shim et al. (2002) investigated the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. The study highlighted the compound's potent and selective antagonistic properties towards the receptor, providing insights into its binding interactions and the potential therapeutic implications in the modulation of cannabinoid receptor activity (Shim et al., 2002).

Ligand Synthesis and Structural Analysis

Research by Batten, Canty, Cavell, Skelton, and White (2006) on related compounds involved the synthesis of complexes with hexacarbonylmolybdenum(0) to define the coordination characteristics of bidentate nitrogen-donor ligands. The study contributed to the understanding of ligand structures and their coordination, offering a foundation for exploring the applications of these complexes in various fields (Batten et al., 2006).

Metabolism and Pharmacokinetics

Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, highlighting the drug's metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The research provided valuable data on the metabolic pathways and elimination of the compound, contributing to the understanding of its pharmacokinetic profile (Sharma et al., 2012).

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O.ClH/c1-11-13(22-5-3-2-4-12(22)19-11)14(23)21-8-6-20(7-9-21)10-15(16,17)18;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDFYXRYMEUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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